molecular formula C19H10FN3O3S B15024876 1-(2-Fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(2-Fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B15024876
M. Wt: 379.4 g/mol
InChI Key: NVQHENNEFUIPHH-UHFFFAOYSA-N
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Description

1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that features a fluorophenyl group, a thiadiazole ring, and a chromeno-pyrrole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves multi-step organic reactions. The process may start with the preparation of the chromeno-pyrrole core, followed by the introduction of the fluorophenyl and thiadiazole groups through various coupling reactions. Common reagents used in these steps include fluorobenzene derivatives, thiadiazole precursors, and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups like alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, 1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.

Medicine

In medicine, this compound could be investigated as a potential drug candidate. Its interactions with biological targets could lead to the development of new therapeutic agents.

Industry

In industrial applications, this compound might be used in the development of new materials with specific properties, such as polymers, coatings, or electronic materials.

Mechanism of Action

The mechanism of action of 1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other fluorophenyl derivatives, thiadiazole-containing molecules, and chromeno-pyrrole structures. Examples include:

  • 1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H-PYRROLE
  • 1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H-CHROMENE

Uniqueness

The uniqueness of 1-(2-FLUOROPHENYL)-2-(1,3,4-THIADIAZOL-2-YL)-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE lies in its combination of structural features, which may confer unique chemical reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C19H10FN3O3S

Molecular Weight

379.4 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-(1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C19H10FN3O3S/c20-12-7-3-1-5-10(12)15-14-16(24)11-6-2-4-8-13(11)26-17(14)18(25)23(15)19-22-21-9-27-19/h1-9,15H

InChI Key

NVQHENNEFUIPHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C3=C(C(=O)N2C4=NN=CS4)OC5=CC=CC=C5C3=O)F

Origin of Product

United States

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